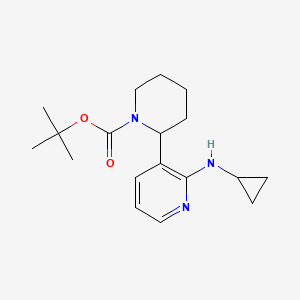
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is connected to the dihydropyran ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one typically involves the reaction of dihydropyran with dimethylamine in the presence of a suitable catalyst. One common method is the reductive amination of dihydropyran-4-one with dimethylamine using sodium cyanoborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of fixed-bed reactors with immobilized catalysts can facilitate the reaction, allowing for better control over reaction parameters and product purity.
化学反応の分析
Types of Reactions
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated pyrans and other substituted derivatives.
科学的研究の応用
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The pyran ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the dimethylamino group.
2,3-Dihydro-4H-pyran: Another structural isomer with different reactivity.
Tetrahydropyran: A fully saturated analog with different chemical properties.
Uniqueness
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3-[(dimethylamino)methyl]oxan-4-one |
InChI |
InChI=1S/C8H15NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h7H,3-6H2,1-2H3 |
InChIキー |
WORGLPABEQEWTL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1COCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


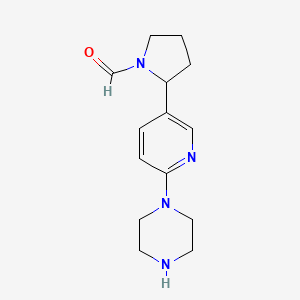
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)


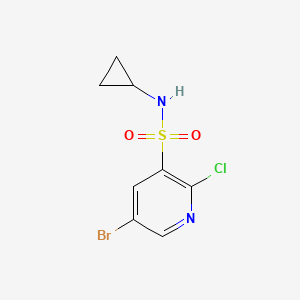
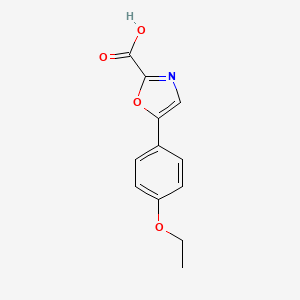
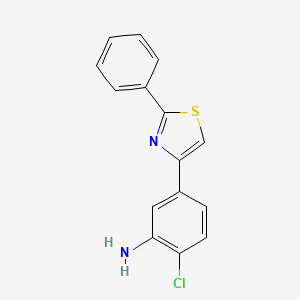


![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)



